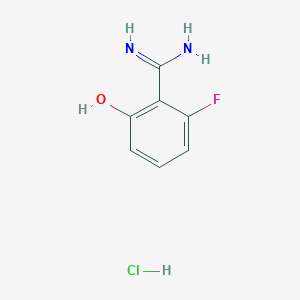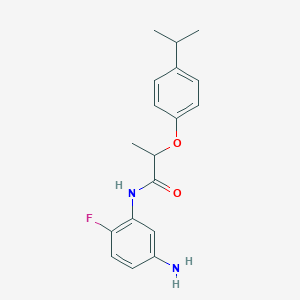![molecular formula C13H14N2O B1451262 4-(5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-3-イル)フェノール CAS No. 1803592-50-8](/img/structure/B1451262.png)
4-(5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-3-イル)フェノール
概要
説明
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol is a heterocyclic compound that features an imidazo[1,5-a]pyridine core fused with a phenol group.
科学的研究の応用
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties
作用機序
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
生化学分析
Biochemical Properties
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with rhodium complexes, demonstrating strong π-accepting character
Cellular Effects
The effects of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol exerts its effects through binding interactions with biomolecules. It acts as a ligand for rhodium complexes, enhancing their π-accepting properties . This interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its biochemical properties and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol typically involves the construction of the imidazo[1,5-a]pyridine core followed by the introduction of the phenol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone can form the imidazo[1,5-a]pyridine ring, which is then functionalized to introduce the phenol group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol is unique due to its fused imidazo[1,5-a]pyridine and phenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-6-4-10(5-7-12)13-14-9-11-3-1-2-8-15(11)13/h4-7,9,16H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMGIHYTZGPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC=C(C=C3)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)



![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)



![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
